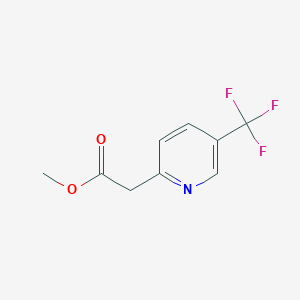
Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate
Übersicht
Beschreibung
Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the biological potency of compounds, making them suitable candidates for various therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is C10H8F3N O2. The presence of the trifluoromethyl group at the 5-position of the pyridine ring significantly influences its chemical reactivity and biological interactions. The acetate moiety contributes to its solubility and bioavailability.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Compounds containing trifluoromethyl groups are often more effective against various pathogens due to their ability to interact with biological targets effectively.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The data indicate that this compound selectively inhibits the growth of certain bacteria and fungi while maintaining low toxicity towards mammalian cells.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. The presence of the trifluoromethyl group enhances its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Assay Results
These results suggest that the compound may have potential as a therapeutic agent in conditions where oxidative stress is a contributing factor.
Study on Hepatic Stellate Cells
In a study evaluating the effects of various pyridine derivatives on hepatic stellate cells (HSCs), this compound was shown to inhibit cell proliferation effectively. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM, indicating significant potential for liver-related therapies.
Chlamydia trachomatis Inhibition
Another study explored the compound's efficacy against Chlamydia trachomatis, a common sexually transmitted infection. This compound demonstrated selective inhibition of bacterial growth without affecting host cell viability, highlighting its potential as an antimicrobial agent in treating chlamydial infections.
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes and receptors within microbial cells. The trifluoromethyl group enhances lipophilicity, allowing better penetration through cellular membranes and increased binding affinity to target sites.
Eigenschaften
IUPAC Name |
methyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)4-7-3-2-6(5-13-7)9(10,11)12/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNPXRRCVOQOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















